

9,9-Dimethylfluoren-2-amine-d7 supplier and material safety data sheet

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9,9-Dimethylfluoren-2-amine-d7

Cat. No.: B15599859

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An In-depth Technical Guide to **9,9-Dimethylfluoren-2-amine-d7** for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on **9,9-Dimethylfluoren-2-amine-d7**, a deuterated analogue of 9,9-Dimethylfluoren-2-amine. This document is intended for researchers, scientists, and drug development professionals, offering details on its properties, supplier, safety, and applications, with a focus on its use as an internal standard in metabolic studies.

Introduction

9,9-Dimethylfluoren-2-amine-d7 is the deuterium-labeled version of 9,9-Dimethylfluoren-2-amine.^[1] Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in pharmaceutical research. This substitution can alter the metabolic profile of a molecule, often leading to improved pharmacokinetic properties due to the kinetic isotope effect—the stronger carbon-deuterium bond is more resistant to enzymatic cleavage.^[2] Primarily, deuterated compounds like **9,9-Dimethylfluoren-2-amine-d7** serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Their near-identical physicochemical properties and co-elution with the non-labeled analyte allow for precise correction of matrix effects and other experimental variabilities.^{[3][4]}

Supplier and Chemical Identification

9,9-Dimethylfluoren-2-amine-d7 is available from specialized chemical suppliers.

Identifier	Value	Source
Product Name	9,9-Dimethylfluoren-2-amine-d7	MedChemExpress
Synonyms	2-Amino-9,9-dimethylfluorene-d7	MedChemExpress
Supplier	MedChemExpress	[1]
CAS Number	2837147-38-1	[1]
Unlabeled CAS	108714-73-4	[5]

Physicochemical and Spectral Data

Specific experimental data for **9,9-Dimethylfluoren-2-amine-d7** is not readily available in public literature. However, the physicochemical properties are expected to be nearly identical to its non-deuterated counterpart, 9,9-Dimethylfluoren-2-amine.

Table 1: Physicochemical Properties of 9,9-Dimethylfluoren-2-amine (Non-Deuterated Analogue)

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₅ N	[6]
Molecular Weight	209.29 g/mol	[6]
Appearance	White to light yellow to green powder/crystal	[7]
Melting Point	166.0 to 170.0 °C	[8]
Boiling Point	374.2°C at 760 mmHg	[9]
Density	1.107 g/cm ³	[9]
Purity	≥98%	
Storage Temperature	Room Temperature, kept in a dark place under inert atmosphere	[10]

Note: This data is for the non-deuterated compound (CAS 108714-73-4) and serves as a close approximation for the d7 variant.

Material Safety Data Sheet (MSDS)

A specific Material Safety Data Sheet for **9,9-Dimethylfluoren-2-amine-d7** is not publicly available. The safety profile is expected to be very similar to the non-deuterated compound. Researchers should handle the compound with appropriate laboratory precautions.

Table 2: Summary of Hazard Information for 9,9-Dimethylfluoren-2-amine (Non-Deuterated Analogue)

Hazard Category	GHS Classification	Precautionary Statements
Signal Word	Warning	-
Acute Toxicity	H302: Harmful if swallowed	P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Irritation	H315: Causes skin irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Eye Irritation	H319: Causes serious eye irritation	P310: Immediately call a POISON CENTER or doctor/physician.
Acute Inhalation	H332: Harmful if inhaled	-
Respiratory Irritation	H335: May cause respiratory irritation	-

Disclaimer: This information is based on the MSDS for the non-deuterated analogue (CAS 108714-73-4) and should be used for guidance only. Always consult the supplier-specific MSDS and follow established safety protocols.

Synthesis Outline

While a specific synthesis protocol for the d7 variant is proprietary, the synthesis of the parent compound, 9,9-Dimethylfluoren-2-amine, typically involves the modification of a fluorene backbone.^[11] A plausible route for the deuterated analogue would involve using deuterated starting materials or reagents during the synthesis. A general synthesis for a related derivative, 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde, starts from 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, which undergoes a series of reactions including nucleophilic substitution, reduction of the nitro group, and reductive methylation.^[12]

Experimental Protocols

9,9-Dimethylfluoren-2-amine-d7 is primarily used as an internal standard in quantitative assays. Below are representative protocols for its application.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a test compound, using **9,9-Dimethylfluoren-2-amine-d7** as an internal standard for LC-MS/MS analysis.^[3]

1. Materials and Reagents:

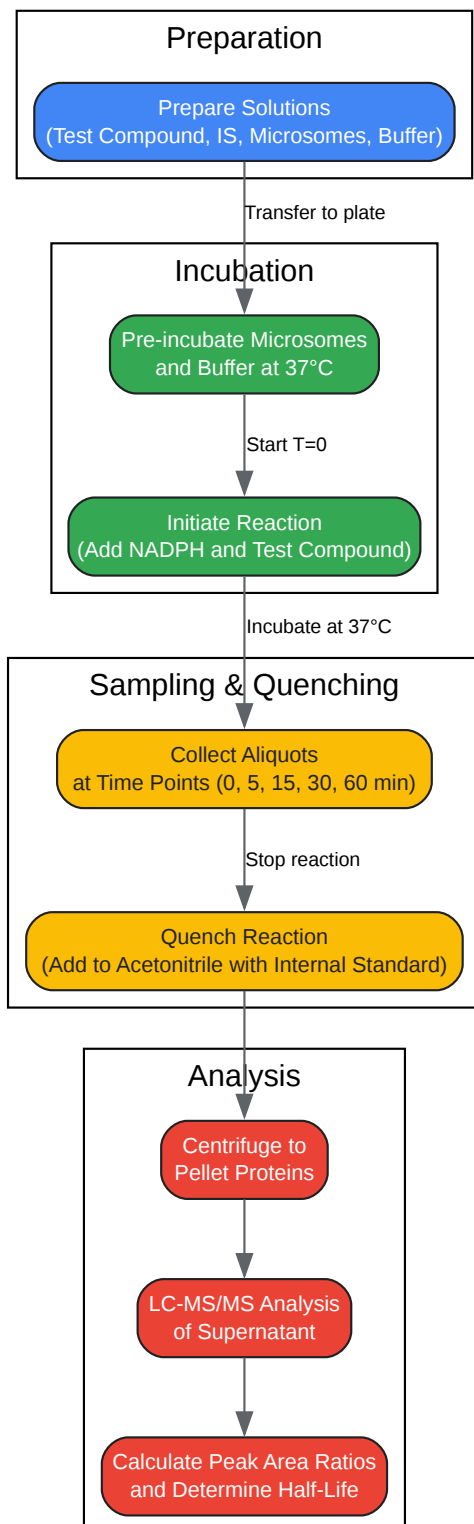
- Test compound
- **9,9-Dimethylfluoren-2-amine-d7** (Internal Standard, IS)
- Pooled liver microsomes (e.g., human, rat)
- NADPH regenerating system
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Ice-cold acetonitrile (ACN)
- 96-well plates

2. Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
 - Prepare a stock solution of the internal standard, **9,9-Dimethylfluoren-2-amine-d7** (e.g., 1 mg/mL in methanol).
 - Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 μ M).

- Prepare a quenching solution of ice-cold ACN containing the internal standard at a fixed concentration.
- Incubation:
 - In a 96-well plate, add the liver microsomal suspension and the phosphate buffer.
 - Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
 - Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound working solution.
- Sampling and Reaction Termination:
 - At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.
 - Immediately add the aliquot to a separate 96-well plate containing the ice-cold ACN with the internal standard to stop the reaction and precipitate proteins.[\[3\]](#)
- Sample Processing:
 - Centrifuge the plate to pellet the precipitated proteins.
 - Transfer the supernatant to a new plate for LC-MS/MS analysis.
- Data Analysis:
 - Analyze the samples via a validated LC-MS/MS method.
 - Calculate the peak area ratio of the test compound to the internal standard for each time point.
 - Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this curve represents the elimination rate constant, which is used to calculate the in vitro half-life.

Workflow for In Vitro Metabolic Stability Assay

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Caption: Workflow for an in vitro metabolic stability assay.

Protocol 2: General LC-MS/MS Quantification Using a Deuterated Internal Standard

This protocol provides a general methodology for quantifying an analyte in a biological matrix using its deuterated internal standard, such as **9,9-Dimethylfluoren-2-amine-d7**.

1. Preparation of Standards and Samples:

- **Stock Solutions:** Prepare 1 mg/mL stock solutions of the analyte and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol).
- **Calibration Curve Standards:** Prepare a series of working standard solutions by serially diluting the analyte stock solution. Spike these into the blank biological matrix to create calibration standards at various concentrations.
- **Internal Standard Spiking Solution:** Prepare a working solution of the deuterated IS at a concentration that provides a stable and robust signal.
- **Sample Preparation:** To an aliquot of the unknown sample, add a fixed volume of the IS spiking solution. Perform sample cleanup (e.g., protein precipitation, solid-phase extraction, or liquid-liquid extraction).

2. LC-MS/MS Instrument Parameters:

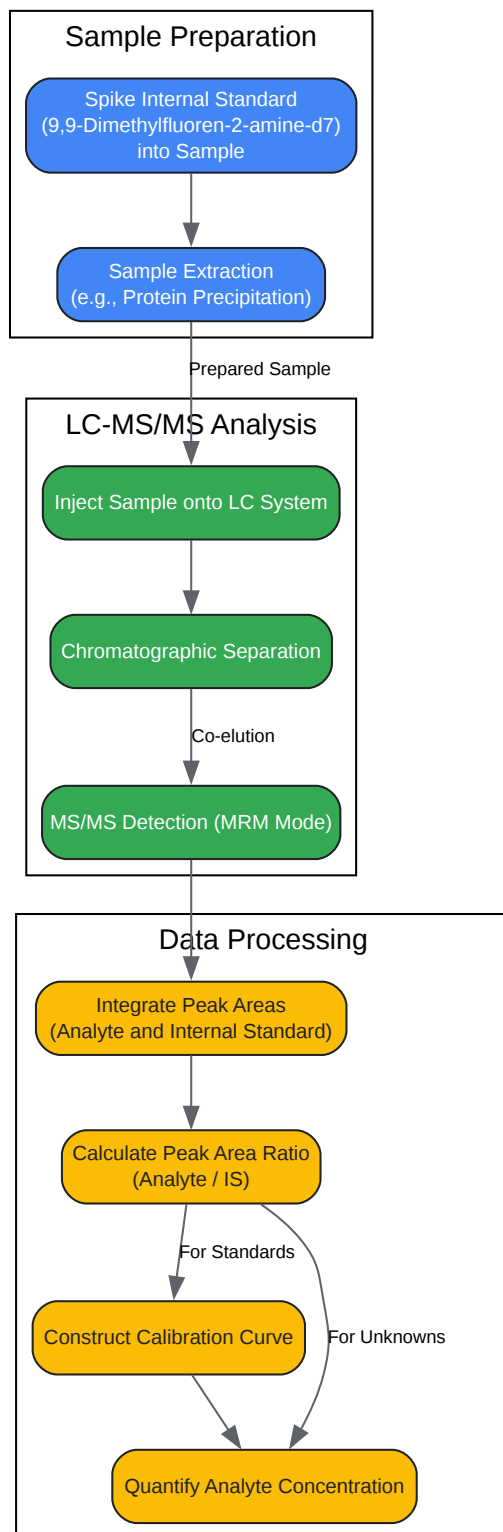
- **Liquid Chromatography (LC):**
 - **Column:** Select an appropriate column (e.g., C18) for retaining the analyte.
 - **Mobile Phase:** Use a gradient elution with suitable mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
 - **Flow Rate:** A typical flow rate is between 0.3 - 0.5 mL/min.
- **Mass Spectrometry (MS/MS):**
 - **Ionization Mode:** Electrospray Ionization (ESI), positive or negative mode.
 - **Analysis Mode:** Multiple Reaction Monitoring (MRM).

- MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated IS by infusing the individual standards. The precursor ion for the IS will be heavier than the analyte by the number of deuterium atoms (in this case, +7 Da).

3. Data Acquisition and Processing:

- Inject the prepared calibration standards and samples onto the LC-MS/MS system.
- Integrate the peak areas for the analyte and the IS in each injection.
- Calculate the peak area ratio (Analyte Area / IS Area) for all standards and samples.
- Construct a calibration curve by plotting the peak area ratio of the standards against their known concentrations.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

General Workflow for LC-MS/MS Quantification

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Caption: Workflow for quantification using a deuterated internal standard.

Conclusion

9,9-Dimethylfluoren-2-amine-d7 is a valuable tool for researchers in drug discovery and development. Its primary application as an internal standard in LC-MS/MS-based bioanalysis allows for highly accurate and precise quantification of its non-deuterated analogue in complex biological matrices. While specific data for the deuterated compound is limited, the information available for 9,9-Dimethylfluoren-2-amine provides a strong basis for its handling, safety, and application in robust analytical methodologies.

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- To cite this document: BenchChem. [9,9-Dimethylfluoren-2-amine-d7 supplier and material safety data sheet]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15599859#9-9-dimethylfluoren-2-amine-d7-supplier-and-material-safety-data-sheet\]](https://www.benchchem.com/product/b15599859#9-9-dimethylfluoren-2-amine-d7-supplier-and-material-safety-data-sheet)

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